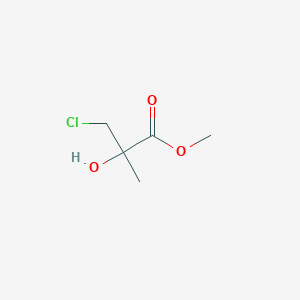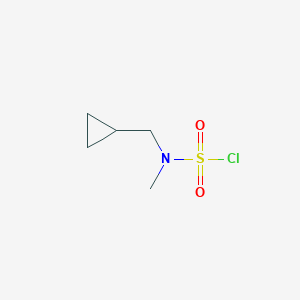
1-(2-Fluorphenyl)-2-methansulfonylethan-1-on
Übersicht
Beschreibung
1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one is an organic compound characterized by its molecular formula C₁₀H₁₃FN₂O₂S This compound features a fluorophenyl group attached to an ethanone moiety, which is further substituted with a methanesulfonylethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one typically begins with 2-fluorophenol and methanesulfonyl chloride.
Reaction Steps: The reaction involves the formation of a Grignard reagent from 2-fluorophenol, followed by the addition of methanesulfonyl chloride to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis is carried out under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and solvents to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the methanesulfonylethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different sulfonates and halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a biochemical reagent for studying enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorophenyl)piperazine: A related compound with a piperazine ring instead of the methanesulfonylethyl group.
1-(2-Fluorophenyl)ethanone: A simpler structure lacking the methanesulfonylethyl group.
Uniqueness: 1-(2-Fluorophenyl)-2-methanesulfonylethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-2-methylsulfonylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-14(12,13)6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAXUXKXKMZWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)
![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)



![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)
![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)

![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)
![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)


![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)
